6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Medicinal Chemistry Process Chemistry Scaffold Synthesis

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 109229-22-3) is the essential starting material for P2X3 receptor antagonist libraries (IC50 6 nM), ATX inhibitors (IC50 3.72 nM), and 2,4-diamino antifolate synthesis. The N6-benzyl-4-oxo substitution pattern is non-interchangeable—regioisomeric scaffolds lose >1.0 log unit in target engagement. Available in multigram quantities at 98% HPLC purity with full analytical characterization (1H NMR, mp 165–166.5°C). Store at ambient temperature under inert atmosphere.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 109229-22-3
Cat. No. B111120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
CAS109229-22-3
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC=NC2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)
InChIKeyPVNGDFHKRAIVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 109229-22-3): Core Scaffold Identity and Procurement Context


6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 109229-22-3) is a heterocyclic compound belonging to the tetrahydropyrido[4,3-d]pyrimidine class, with the molecular formula C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol . Its core bicyclic scaffold—a partially saturated pyrido[4,3-d]pyrimidin-4(3H)-one system bearing an N6-benzyl substituent—defines a versatile chemotype that has been exploited as both a direct pharmacophore and as a synthetic intermediate in multiple therapeutic discovery campaigns, including P2X3 receptor antagonists , ATR kinase inhibitors [1], and autotaxin (ATX) modulators [2]. The compound exhibits a measured melting point of 165–166.5 °C (acetone) and a predicted pKa of 6.65 ± 0.20 , parameters that inform its handling and formulation feasibility in research settings.

Why In-Class Analogs Cannot Replace 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (109229-22-3)


Generic substitution of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one with other tetrahydropyrido[4,3-d]pyrimidine analogs introduces quantifiable risk across at least two procurement-relevant dimensions. First, the N6-benzyl substitution pattern and 4-oxo tautomeric state are not interchangeable: in ATX inhibitor optimization campaigns, the presence of an N6-benzyl group (as in benzamide 11c) was identified as the critical determinant for achieving sub-nanomolar potency, yielding an IC₅₀ of 3.72 nM, while analogs lacking this substitution or bearing alternative N6 moieties demonstrated significantly attenuated activity [1]. Second, the 4-oxo core directly enables the synthetic derivation pathway to the 2,4-diamino pharmacophore required for antifolate activity—a conversion that is not accessible from alternative oxidation states (e.g., 4-amino or 2-amino variants) without additional synthetic steps that reduce overall yield and introduce new purity liabilities [2]. Substituting the core scaffold with the regioisomeric pyrido[3,4-d]pyrimidine system further alters the geometry of key hydrogen-bonding interactions with ATP-binding pockets, as documented in PI3K isoform selectivity studies where scaffold regioisomerism shifted pIC₅₀ values by more than 1.0 log unit across multiple isoforms [3]. These observations collectively demonstrate that compound selection cannot be reduced to class-level interchangeability; the specific substitution pattern and core heterocycle orientation directly control both biological target engagement and downstream synthetic utility.

Quantitative Differentiation Evidence for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (109229-22-3)


Synthetic Accessibility and High-Yield Production of 109229-22-3 Enables Scalable Research Supply

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can be synthesized in a single-step, high-yielding cyclocondensation from commercially available 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride and formamidine acetate, achieving a reported isolated yield of 61.4% (26.2 g scale) . This synthetic efficiency stands in contrast to the more complex, multi-step syntheses required for many alternative tetrahydropyrido[4,3-d]pyrimidine analogs, particularly those requiring 2,4-diamino substitution or additional aromatic ring functionalization, which often proceed with cumulative yields below 30% [1].

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Validated Analytical and Purity Specifications for 109229-22-3 Across Multiple Supplier Batches

Commercially available 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is supplied with rigorously defined quality specifications, including a minimum HPLC purity of 98% and access to batch-specific Certificate of Analysis (CoA) documentation with NMR and HPLC verification . In contrast, many closely related tetrahydropyrido[4,3-d]pyrimidine analogs (e.g., 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, CAS 949654-76-6) are offered by fewer vendors with less standardized purity specifications and often lack readily available spectroscopic characterization data, introducing procurement uncertainty .

Analytical Chemistry Quality Control Compound Procurement

Precedented Utility as a Validated Intermediate in P2X3 Antagonist and Quinazolinone Discovery

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is explicitly cited in patent literature as a key intermediate in the discovery and optimization of quinazolinones as novel P2X3 receptor antagonists, a class under investigation for chronic pain and respiratory indications . While the parent scaffold itself is not the active pharmaceutical ingredient, its role as a privileged core for generating P2X3-targeted libraries is validated by downstream compounds that achieve nanomolar antagonism (e.g., IC₅₀ = 6 nM for optimized analogs in human P2X3-expressing cell assays) [1]. In comparison, the regioisomeric 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one scaffold (e.g., CAS 1171334-07-8) has not been reported in the peer-reviewed literature as a productive template for P2X3 antagonist development, suggesting scaffold orientation dictates target-class applicability [2].

P2X3 Receptor Pain Therapeutics Quinazolinone Chemistry

Stable Physicochemical Profile with Defined Storage and Handling Parameters

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a light yellow to yellow solid at ambient temperature with a measured melting point of 165–166.5 °C (acetone) and a predicted LogP of 1.27 . It is stable under inert atmosphere at room temperature and does not require cold-chain shipping or storage, unlike several 2,4-diamino-substituted analogs that are reported to require storage at 0 °C to prevent decomposition . This thermal stability simplifies procurement logistics and reduces the risk of compound degradation during shipping and long-term laboratory storage.

Physicochemical Properties Compound Storage Laboratory Handling

Availability at Multigram Scale with Transparent Pricing Across Tiered Quantities

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is commercially available from multiple established vendors (AKSci, Bidepharm, Aladdin, etc.) in quantities ranging from 100 mg to 5 g with transparent, tiered pricing and documented stock status . In contrast, the structurally related 2,4-diamino analog (6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine) is not cataloged as a standard inventory item by major research chemical suppliers, requiring custom synthesis with extended lead times and higher per-unit costs [1]. This commercial availability differential directly impacts project timelines and budget predictability.

Procurement Supply Chain Bulk Chemical Sourcing

Recommended Research and Industrial Application Scenarios for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (109229-22-3)


Core Scaffold for P2X3 Antagonist and Quinazolinone Library Synthesis

Research groups engaged in P2X3 receptor antagonist discovery should prioritize 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as a key intermediate for generating quinazolinone-based libraries. The scaffold is explicitly cited in patent literature for this application , and downstream optimized analogs derived from this chemotype have achieved IC₅₀ values as low as 6 nM in human P2X3-expressing cell assays [1]. The compound's high-yielding synthesis (61.4% isolated yield) and multigram commercial availability make it a practical entry point for medicinal chemistry campaigns targeting chronic pain and respiratory indications.

Synthetic Intermediate for 2,4-Diamino Antifolate and Antiparasitic Analogs

This compound serves as the critical starting material for the synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine antifolates, a class that includes analogs with demonstrated selectivity for Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR) [2]. Using 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, researchers can execute the established N2-pivaloyl protection, 4-imidazolido activation, ammonolysis, and catalytic hydrogenolysis sequence to access the N6-unsubstituted 2,4-diamino core [2]. Given that the final 2,4-diamino analogs are not commercially available , procurement of this precursor is the rate-limiting step for any research program exploring this antifolate chemotype.

Building Block for ATX and EGFR Dual Inhibitor Optimization

For teams developing autotaxin (ATX) or dual ATX/EGFR inhibitors for fibrosis or oncology applications, the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core with an N6-benzyl substituent has been validated as a productive scaffold. In a 2022 optimization study, a benzamide derivative bearing the N6-benzyl group (compound 11c) was identified as the optimal compound, exhibiting an IC₅₀ of 3.72 nM against ATX enzyme with impressive cytotoxicity on MCF-7 and RAW264.7 cell lines [3]. The commercial availability of the parent 6-benzyl scaffold in 98% HPLC purity provides a reliable starting point for derivatization campaigns, avoiding the need for de novo construction of the tetrahydropyrido[4,3-d]pyrimidine ring system.

Analytical Reference Standard for Heterocyclic Core Characterization

With fully assigned ¹H NMR spectral data (δ 2.29, 2.61, 3.26, 3.64, 7.21–7.36, 7.96 ppm in DMSO-d₆) and a measured melting point of 165–166.5 °C , 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is suitable as an analytical reference standard for characterizing novel derivatives within the tetrahydropyrido[4,3-d]pyrimidine series. The compound's room-temperature storage stability under inert atmosphere ensures that it remains a reliable reference material throughout multi-year research programs, unlike analogs requiring cold-chain storage that may degrade during repeated freeze-thaw cycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.